
Bosutinib monohydrate
Overview
Description
Preparation Methods
The synthesis of SKI-606 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of an appropriate precursor to form the quinoline ring.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties.
Final modifications:
Industrial production methods for SKI-606 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
SKI-606 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline core.
Substitution: SKI-606 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Chronic Myeloid Leukemia
The primary application of bosutinib monohydrate is in the management of CML, particularly in patients who have experienced resistance or intolerance to first-line therapies. Clinical trials have demonstrated that bosutinib can induce durable remissions and has a manageable safety profile, primarily characterized by gastrointestinal side effects such as diarrhea .
Efficacy Against Mutant Forms
Bosutinib has been shown to inhibit a broader range of tyrosine kinases compared to other TKIs, which enhances its efficacy against various BCR-ABL mutations, including those that confer resistance to other treatments . This makes it a valuable option for patients with complex treatment histories.
Dosage and Administration
Bosutinib is typically administered at a dosage of 500 mg once daily, taken with food to enhance absorption and minimize gastrointestinal side effects . The pharmacokinetics indicate that bosutinib has a median time to peak concentration of six hours and a half-life ranging from 33 to 39 hours, supporting its once-daily dosing regimen .
Side Effects and Management
The most common adverse effects include diarrhea, nausea, and rash. These side effects are generally manageable with supportive care and dose adjustments when necessary . Long-term toxicities associated with other TKIs have not been reported with bosutinib, making it a safer alternative for many patients .
Efficacy in Resistant Cases
A notable case study involved patients with CML who had developed resistance to imatinib and nilotinib. Upon switching to bosutinib, these patients exhibited significant cytogenetic responses, indicating effective control over their disease despite previous treatment failures .
Preclinical Studies
Preclinical models have demonstrated that bosutinib can completely eliminate CML tumors in xenograft models when administered at appropriate doses . These findings support its potential as a first-line treatment option for newly diagnosed patients as well as those with resistant disease.
Tables
Parameter | Details |
---|---|
Drug Name | This compound |
Indication | Chronic Myeloid Leukemia |
Dosage | 500 mg once daily |
Common Side Effects | Diarrhea, Nausea, Rash |
Mechanism | Inhibition of BCR-ABL Tyrosine Kinase |
Approval Year | 2012 |
Mechanism of Action
SKI-606 exerts its effects by inhibiting the activity of Src and Abl kinases. These kinases play critical roles in cellular signaling pathways that regulate cell proliferation, survival, motility, and invasion. By inhibiting these kinases, SKI-606 disrupts these pathways, leading to decreased tumor cell motility and invasion . The compound also inhibits the phosphorylation of downstream effectors such as focal adhesion kinase, proline-rich tyrosine kinase 2, and Crk-associated substrate, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
SKI-606 is unique among kinase inhibitors due to its dual inhibition of Src and Abl kinases. Similar compounds include:
Dasatinib: Another dual Src/Abl kinase inhibitor, but with a broader spectrum of activity against other kinases.
Imatinib: Primarily an Abl kinase inhibitor with less activity against Src kinases.
Nilotinib: A selective Abl kinase inhibitor with minimal activity against Src kinases.
Compared to these compounds, SKI-606 offers a unique balance of potency and selectivity, making it a valuable tool for both research and therapeutic applications .
Biological Activity
Bosutinib monohydrate is a second-generation tyrosine kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). As a potent inhibitor of BCR-ABL and Src family kinases, it demonstrates significant biological activity against various cancer cell lines, particularly those resistant to first-generation therapies like imatinib.
Bosutinib acts as an ATP-competitive inhibitor, selectively targeting the BCR-ABL fusion protein that drives the proliferation of CML cells. Additionally, it inhibits Src family kinases (including Src, Lyn, and Hck), which are involved in multiple signaling pathways related to cell growth and survival. This dual inhibition is crucial for its efficacy against imatinib-resistant forms of BCR-ABL.
Key Mechanisms:
- Inhibition of BCR-ABL Kinase : Bosutinib effectively inhibits 16 out of 18 imatinib-resistant BCR-ABL variants expressed in murine models, although it does not inhibit the T315I and V299L mutant forms .
- Src Kinase Inhibition : By inhibiting Src kinases, bosutinib also affects pathways that contribute to tumor growth and metastasis .
- Impact on Other Receptors : It has shown activity against receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), which are important in angiogenesis and tumor progression .
Pharmacokinetics
Bosutinib exhibits unique pharmacokinetic properties that influence its therapeutic application:
Parameter | Value |
---|---|
Oral Bioavailability | Low |
Time to Peak (Tmax) | 4-6 hours |
Volume of Distribution | 5000–7000 L |
Protein Binding | 94–96% |
Metabolism | Hepatic via CYP3A4 |
Half-Life | 22.5 ± 1.7 hours |
Excretion | 91% feces, 3% urine |
The pharmacokinetics indicate that food intake can significantly enhance the bioavailability of bosutinib, with a notable increase in Cmax and AUC when taken with a high-fat meal .
Clinical Efficacy
Bosutinib has been extensively studied in clinical trials for its effectiveness in treating CML. It received FDA approval in September 2012 and EMA approval in March 2013 for patients with Ph+ CML who have resistance or intolerance to prior therapies.
Case Studies:
- Phase 1/2 Clinical Trials : Initial studies demonstrated clinical activity in patients with various BCR-ABL mutations, indicating its potential as a second-line treatment option .
- Long-term Efficacy : In a study involving patients with chronic-phase CML, bosutinib showed a major molecular response rate of approximately 60%, highlighting its effectiveness even in resistant cases .
Adverse Effects
While bosutinib is generally well-tolerated, it can cause several adverse effects, including:
- Diarrhea
- Nausea
- Fatigue
- Liver function abnormalities
Monitoring liver enzymes is crucial due to the risk of hepatotoxicity associated with its use .
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for quantifying bosutinib monohydrate in biological matrices, and how are they optimized?
- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is validated for plasma quantification, with parameters including a lower limit of quantification (LLOQ) of 1 ng/mL and intra-day precision (%RSD) ≤ 6.2% . For simultaneous quantification with other tyrosine kinase inhibitors (TKIs), high-performance liquid chromatography with photodiode array detection (HPLC-PDA) achieves linearity (r² > 0.999) across 10–1000 ng/mL and precision (%RSD < 5%) . Key optimizations include mobile phase composition (e.g., acetonitrile:ammonium formate) and column selection (C18 for UPLC).
Q. How is the dissolution profile of this compound tablets assessed, and what parameters ensure method reliability?
- Methodological Answer : Dissolution testing uses USP Apparatus II (paddle method) at 50 rpm, with 900 mL of 0.1 N HCl as the medium. UV spectrophotometry at 254 nm monitors drug release, with system suitability criteria requiring %RSD ≤ 2.0 for replicate measurements . Filter compatibility studies (11 µm pore size) confirm no adsorption losses, with ≤ 0.3% RSD between filtered and unfiltered solutions .
Q. What parameters are critical for validating a UV spectrophotometric method for bosutinib in tablet formulations?
- Methodological Answer : Validation requires specificity (no interference from excipients like microcrystalline cellulose or poloxamer), linearity (5–25 µg/mL, r² > 0.999), and precision (%RSD < 2.0). Placebo-controlled studies and recovery tests (98–102%) confirm accuracy . System suitability checks include baseline noise < 1% and wavelength accuracy ±1 nm .
Q. How is the specificity of an analytical method confirmed for bosutinib in the presence of excipients?
- Methodological Answer : Placebo solutions matching tablet composition (e.g., microcrystalline cellulose, croscarmellose sodium) are prepared and analyzed. Absorbance overlap is assessed at bosutinib’s λmax (254 nm), with ≤ 2% deviation indicating specificity .
Q. What pharmacokinetic parameters are essential for modeling bosutinib’s dose-dependent absorption?
- Methodological Answer : Key parameters include bioavailability (34% under fed conditions), protein binding (94%), and elimination half-life (22.5 hrs). Non-compartmental analysis (NCA) is used to calculate AUC and Cmax, with food-effect studies requiring standardized high-fat meals .
Advanced Research Questions
Q. How can researchers design experiments to investigate bosutinib’s dual inhibition of BCR-ABL and SRC kinases?
- Methodological Answer : Use kinase inhibition assays with recombinant enzymes (e.g., Src Family Kinases) and ATP competition models. IC50 values are determined via fluorescence polarization, with controls for off-target effects (e.g., EGFR inhibition). Co-crystallization studies (e.g., PDB entries) validate binding modes .
Q. What strategies address contradictory clinical efficacy data between bosutinib and other TKIs in CML trials?
- Methodological Answer : Meta-analyses should stratify data by patient subgroups (e.g., mutation status, prior therapy) and adjust for trial design differences (e.g., crossover protocols in imatinib studies). Sensitivity analyses evaluate confounding factors like dose adjustments or resistance mechanisms .
Q. How should novel bosutinib formulations be characterized to ensure regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines for forced degradation studies (acid/alkali, oxidative stress) and stability testing (40°C/75% RH for 6 months). Polymorph characterization via XRPD and DSC ensures consistency. Dissolution profiles must match reference-listed drug (RLD) criteria (f2 ≥ 50) .
Q. What in vitro models are appropriate for studying bosutinib resistance mechanisms?
- Methodological Answer : Generate resistant cell lines (e.g., K562 cells) via chronic exposure to sub-therapeutic bosutinib doses. Proteomic profiling (e.g., phospho-kinase arrays) identifies bypass signaling pathways (e.g., MAPK/ERK). CRISPR screens validate resistance-associated genes (e.g., ABCB1 overexpression) .
Q. How can systematic reviews evaluate bosutinib’s efficacy across heterogeneous trials?
- Methodological Answer : Apply PICOT frameworks to define Population (e.g., CP-CML), Intervention/Comparator (bosutinib vs. dasatinib), Outcomes (major cytogenetic response), and Time (18-month follow-up). Use random-effects models to pool hazard ratios (HRs) and assess heterogeneity via I² statistics .
Properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
Record name | Bosutinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918639-08-4 | |
Record name | Bosutinib monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosutinib monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosutinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSUTINIB MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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